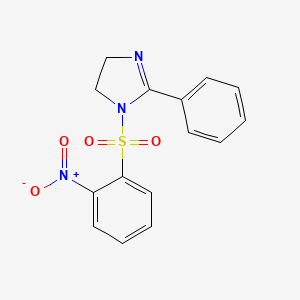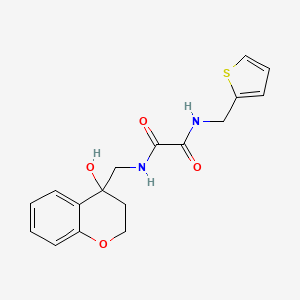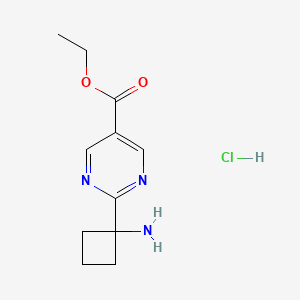
2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide, also known as DRF-1042, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the pyridine carboxamide family and has a unique structure that makes it an attractive target for synthesis and investigation.
作用機序
The mechanism of action of 2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are essential for cancer cell growth and survival. 2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide has been found to have several biochemical and physiological effects. In addition to its anticancer activity, 2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide has also been shown to have anti-inflammatory and antioxidant properties. These properties make 2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of 2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide for laboratory experiments is its high potency and selectivity against cancer cells. This makes it an attractive target for further investigation as a potential anticancer agent. However, limitations include the need for further studies to determine the optimal dosage and administration route, as well as potential toxicity concerns.
将来の方向性
There are several future directions for the investigation of 2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide. One potential area of interest is the development of novel formulations and delivery methods to enhance its efficacy and reduce potential toxicity concerns. Additionally, further studies are needed to elucidate the mechanism of action of 2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide and its potential use in the treatment of neurodegenerative diseases. Finally, investigations into the potential use of 2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide as a therapeutic agent for other diseases, such as inflammatory and oxidative stress-related diseases, could also be explored.
合成法
The synthesis of 2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide involves a multi-step process that requires several reagents and conditions. The first step involves the reaction of 2,6-dibromopyridine with sodium hydride in dimethylformamide, which leads to the formation of the corresponding pyridine anion. This anion is then reacted with 1-chloro-2-propanol in the presence of a base to yield the desired product, 2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide.
科学的研究の応用
2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide has shown promising results in various scientific research applications. One of the primary areas of interest is its potential use as an anticancer agent. Studies have shown that 2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide has potent antiproliferative activity against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2,6-dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2N2O2/c1-5(4-14)12-9(15)6-2-7(10)13-8(11)3-6/h2-3,5,14H,4H2,1H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFPACJBSUVJQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1=CC(=NC(=C1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2365501.png)
![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2365503.png)
![6-(4-Acetoxy-3-ethoxy-phenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid isopropyl ester](/img/structure/B2365506.png)

![ethyl 2-[[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]-2-phenylacetate](/img/structure/B2365508.png)

![N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2365511.png)

![(E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide](/img/structure/B2365514.png)
![8-[(Dibenzylamino)methyl]-7-hexadecyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![6-Methyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2365516.png)
